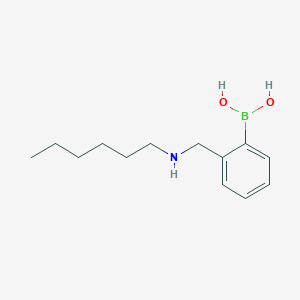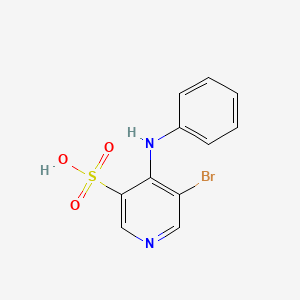
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C11H9BrN2O3S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a phenylamino group, and a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid typically involves the bromination of 4-(phenylamino)pyridine-3-sulfonic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or sulfone under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 5-azido-4-(phenylamino)pyridine-3-sulfonic acid or 5-thiocyanato-4-(phenylamino)pyridine-3-sulfonic acid.
Oxidation Reactions: Formation of 5-Bromo-4-(nitrosophenylamino)pyridine-3-sulfonic acid or 5-Bromo-4-(nitrophenylamino)pyridine-3-sulfonic acid.
Reduction Reactions: Formation of 5-Bromo-4-(phenylamino)pyridine-3-sulfonamide or 5-Bromo-4-(phenylamino)pyridine-3-sulfone.
科学研究应用
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where sulfonic acid derivatives have shown efficacy.
作用机制
The mechanism of action of 5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 5-Chloro-4-(phenylamino)pyridine-3-sulfonic acid
- 5-Fluoro-4-(phenylamino)pyridine-3-sulfonic acid
- 5-Iodo-4-(phenylamino)pyridine-3-sulfonic acid
Uniqueness
5-Bromo-4-(phenylamino)pyridine-3-sulfonic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .
属性
分子式 |
C11H9BrN2O3S |
|---|---|
分子量 |
329.17 g/mol |
IUPAC 名称 |
4-anilino-5-bromopyridine-3-sulfonic acid |
InChI |
InChI=1S/C11H9BrN2O3S/c12-9-6-13-7-10(18(15,16)17)11(9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16,17) |
InChI 键 |
FDCQPWOPZMCPJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2S(=O)(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
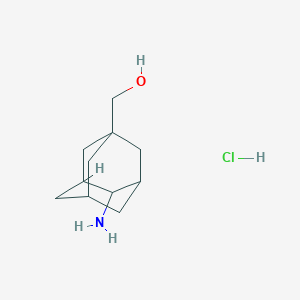
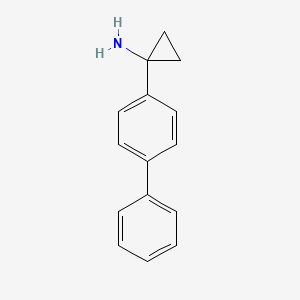
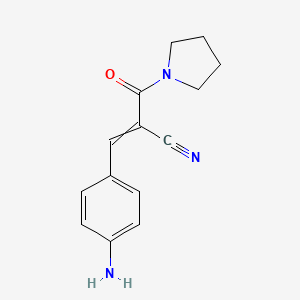
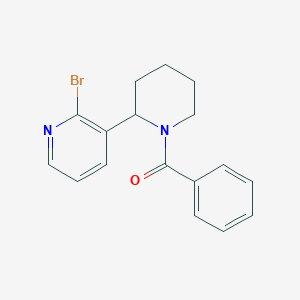
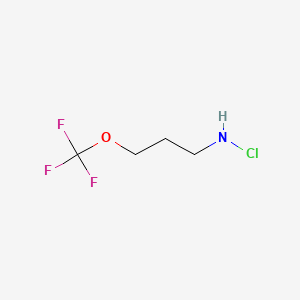


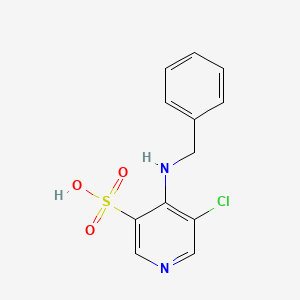
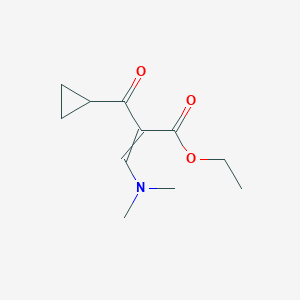
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)
